2-(oxolan-2-yl)azepane
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Overview
Description
2-(Oxolan-2-yl)azepane is a chemical compound belonging to the azepane family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound features a seven-membered azepane ring fused with a five-membered oxolane ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxolan-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pd/LA-catalyzed decarboxylation method suggests potential for industrial application, given its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(Oxolan-2-yl)azepane has been widely used in scientific research due to its diverse applications:
Chemistry: It serves as a key intermediate in synthetic chemistry, facilitating the synthesis of complex molecules.
Biology: The compound has shown potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: Its derivatives are being explored for pharmaceutical applications, including the synthesis of opioid analgesics like Proheptazine.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit certain enzymes and receptors, thereby modulating various biochemical processes . Detailed studies on its conformational analysis have revealed stable twist-chair conformations, which play a crucial role in its activity .
Comparison with Similar Compounds
Azepane: A seven-membered ring compound with similar structural features.
Oxepane: Another seven-membered ring compound but with an oxygen atom in the ring.
Silepane: A silicon-containing seven-membered ring compound.
Phosphepane: A phosphorus-containing seven-membered ring compound.
Thiepane: A sulfur-containing seven-membered ring compound.
Uniqueness: 2-(Oxolan-2-yl)azepane stands out due to its fused ring structure, combining both azepane and oxolane rings. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(oxolan-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMNTUWZQNTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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